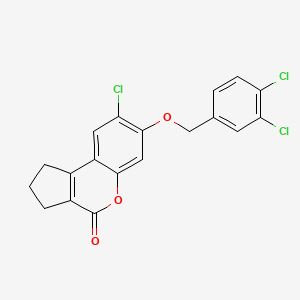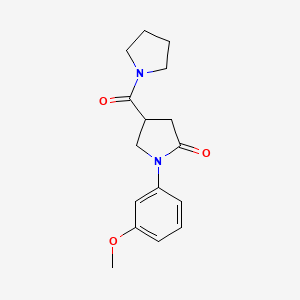
C44H55ClO5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C44H55ClO5 Allyl chloroformate . It is a colorless to slightly yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Allyl chloroformate can be synthesized through the reaction of allyl alcohol with phosgene . The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent the decomposition of the product.
Industrial Production Methods: In industrial settings, the production of allyl chloroformate involves the continuous addition of allyl alcohol to a solution of phosgene in an inert solvent such as toluene or dichloromethane . The reaction mixture is then cooled, and the product is purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Allyl chloroformate can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form allyl alcohol.
Substitution: Allyl chloroformate can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles such as , , and can react with allyl chloroformate under mild conditions.
Major Products:
Oxidation: Products include and .
Reduction: The major product is .
Substitution: Products include , , and .
Applications De Recherche Scientifique
Chemistry: Allyl chloroformate is used as a reagent in organic synthesis for the protection of amines and alcohols. It is also used in the synthesis of various heterocyclic compounds.
Biology: In biological research, allyl chloroformate is used to modify proteins and peptides. It is also used in the preparation of enzyme inhibitors.
Medicine: Allyl chloroformate is used in the synthesis of pharmaceuticals, including drugs with anti-inflammatory and anticancer properties.
Industry: In the industrial sector, allyl chloroformate is used in the production of agrochemicals, such as herbicides and insecticides. It is also used in the manufacture of polymers and resins.
Mécanisme D'action
Allyl chloroformate exerts its effects through the formation of covalent bonds with nucleophilic sites on molecules. This reaction typically involves the substitution of the chlorine atom with a nucleophile, resulting in the formation of a new covalent bond. The molecular targets of allyl chloroformate include amines, alcohols, and thiols, which are commonly found in proteins, peptides, and other biomolecules.
Comparaison Avec Des Composés Similaires
- Methyl chloroformate (C2H3ClO2)
- Ethyl chloroformate (C3H5ClO2)
- Isopropyl chloroformate (C4H7ClO2)
Comparison: Allyl chloroformate is unique due to its allyl group, which provides additional reactivity compared to other chloroformates. The presence of the allyl group allows for further functionalization and the formation of more complex molecules. In contrast, methyl, ethyl, and isopropyl chloroformates have simpler alkyl groups, which limit their reactivity and versatility in organic synthesis.
Propriétés
Formule moléculaire |
C44H55ClO5 |
|---|---|
Poids moléculaire |
699.4 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C44H55ClO5/c1-27(2)10-9-11-28(3)35-16-17-36-32-15-14-30-22-31(18-20-43(30,4)37(32)19-21-44(35,36)5)49-42(47)26-48-40-25-39-34(23-38(40)45)33(24-41(46)50-39)29-12-7-6-8-13-29/h6-8,12-14,23-25,27-28,31-32,35-37H,9-11,15-22,26H2,1-5H3/t28-,31+,32+,35-,36+,37+,43+,44-/m1/s1 |
Clé InChI |
HZOFJAVOORGTFE-SQAZNZTQSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)COC5=C(C=C6C(=CC(=O)OC6=C5)C7=CC=CC=C7)Cl)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)COC5=C(C=C6C(=CC(=O)OC6=C5)C7=CC=CC=C7)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11160241.png)
![3-ethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11160257.png)
![5,6,9-trimethyl-3-(4-pentylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11160262.png)

![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-alanine](/img/structure/B11160270.png)
![6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11160277.png)
![3-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11160292.png)
![7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-benzo[h]chromen-2-one](/img/structure/B11160293.png)
![Ethyl 2-[({3-[(2-ethylbutanoyl)amino]phenyl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11160296.png)
![10-methoxy-2,2-dimethyl-8,9-dihydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one](/img/structure/B11160311.png)
![5-benzyl 1-(4-oxo-3-phenoxy-4H-chromen-7-yl) (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate](/img/structure/B11160315.png)
![N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11160318.png)
![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybutanamide](/img/structure/B11160327.png)

